molecular formula C21H19BrFN3O6 B11469777 5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11469777
M. Wt: 508.3 g/mol
InChI Key: HHHLHNKIVCNYOV-KTZMUZOWSA-N
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Description

The compound 5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N’-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a complex organic molecule that features a variety of functional groups, including a benzodioxole ring, a bromine atom, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N’-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Oxazole Ring Formation: This step involves the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with a nitrile or amide under basic conditions.

    Condensation with Fluorophenyl Group: The final step involves the condensation of the oxazole derivative with a fluorophenyl aldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N’-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom

Scientific Research Applications

5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N’-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N’-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N’-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide: can be compared with other similar compounds, such as:

  • 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • (6-bromo-1,3-benzodioxol-5-yl)acetic acid
  • 2-propen-1-one, 1-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)

Properties

Molecular Formula

C21H19BrFN3O6

Molecular Weight

508.3 g/mol

IUPAC Name

5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H19BrFN3O6/c1-10-15(21(27)25-24-8-11-6-4-5-7-12(11)23)26-32-16(10)13-14(22)18-20(31-9-30-18)19(29-3)17(13)28-2/h4-8,10,16H,9H2,1-3H3,(H,25,27)/b24-8+

InChI Key

HHHLHNKIVCNYOV-KTZMUZOWSA-N

Isomeric SMILES

CC1C(ON=C1C(=O)N/N=C/C2=CC=CC=C2F)C3=C(C(=C4C(=C3Br)OCO4)OC)OC

Canonical SMILES

CC1C(ON=C1C(=O)NN=CC2=CC=CC=C2F)C3=C(C(=C4C(=C3Br)OCO4)OC)OC

Origin of Product

United States

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